molecular formula C9H5IOS B11843699 3-Iodobenzo[b]thiophene-2-carbaldehyde

3-Iodobenzo[b]thiophene-2-carbaldehyde

Cat. No.: B11843699
M. Wt: 288.11 g/mol
InChI Key: VOTSZFTXLSSHSM-UHFFFAOYSA-N
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Description

3-Iodobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzothiophenes It is characterized by the presence of an iodine atom at the third position and an aldehyde group at the second position of the benzo[b]thiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodobenzo[b]thiophene-2-carbaldehyde typically involves the iodocyclization of alkynes bearing tethered nucleophiles. This method is highly effective for constructing and diversifying heterocycles. The reaction conditions often include the use of iodonium electrophiles to achieve the desired iodocyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of iodocyclization and the use of efficient synthetic routes can be adapted for large-scale production, ensuring high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Iodobenzo[b]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups through palladium-catalyzed coupling reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Palladium catalysts and appropriate ligands are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Various substituted benzo[b]thiophenes.

    Oxidation Reactions: Benzo[b]thiophene-2-carboxylic acid.

    Reduction Reactions: Benzo[b]thiophene-2-methanol.

Scientific Research Applications

3-Iodobenzo[b]thiophene-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Iodobenzo[b]thiophene-2-carbaldehyde involves its interaction with various molecular targets. The iodine atom and the aldehyde group play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions, where the iodine atom is replaced by other functional groups. Additionally, the aldehyde group can participate in nucleophilic addition reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene-2-carbaldehyde: Lacks the iodine atom at the third position.

    3-Bromobenzo[b]thiophene-2-carbaldehyde: Contains a bromine atom instead of iodine.

    3-Chlorobenzo[b]thiophene-2-carbaldehyde: Contains a chlorine atom instead of iodine.

Uniqueness

3-Iodobenzo[b]thiophene-2-carbaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate for further functionalization and derivatization .

Properties

Molecular Formula

C9H5IOS

Molecular Weight

288.11 g/mol

IUPAC Name

3-iodo-1-benzothiophene-2-carbaldehyde

InChI

InChI=1S/C9H5IOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H

InChI Key

VOTSZFTXLSSHSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)I

Origin of Product

United States

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